molecular formula C12H22N2 B14634293 2-Nonyl-1H-imidazole CAS No. 52819-56-4

2-Nonyl-1H-imidazole

Cat. No.: B14634293
CAS No.: 52819-56-4
M. Wt: 194.32 g/mol
InChI Key: JPZKJZJFMLNIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nonyl-1H-imidazole is a specialized organic compound featuring a nine-carbon alkyl chain (nonyl group) attached at the 2-position of the 1H-imidazole heterocycle. This structure combines the versatile, electron-rich imidazole core—known for its ability to form multiple hydrogen bonds and engage in hydrophobic and van der Waals interactions—with a long aliphatic chain that confers significant lipophilicity. The imidazole ring is a prominent scaffold in medicinal chemistry and drug discovery due to its presence in natural biological molecules like histidine and purines, and its ability to bind with a wide variety of enzymes and receptors . Research Applications and Potential This compound is primarily of interest in chemical synthesis and materials science as a building block or precursor. Researchers may explore its use in the development of novel ionic liquids, where the imidazole core serves as the cationic component, and the long alkyl chain can help tune physicochemical properties like viscosity and solubility . In medicinal chemistry, the this compound scaffold could be utilized to develop new bioactive molecules. The lipophilic nonyl chain may enhance cell membrane permeability, potentially leading to compounds that target enzymes such as metallo-β-lactamases (MBLs) or kinases , which are implicated in antibiotic resistance and cancer, respectively. Furthermore, its structural features make it a candidate for incorporation into larger, complex molecules for evaluating anticancer, antimicrobial, or anti-inflammatory activities, following the established trajectory of imidazole-based research . Handling and Disposal This product is labeled with the required "For Research Use Only" designation. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable local and national regulations for the safe disposal of chemical waste.

Properties

CAS No.

52819-56-4

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

2-nonyl-1H-imidazole

InChI

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h10-11H,2-9H2,1H3,(H,13,14)

InChI Key

JPZKJZJFMLNIMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC=CN1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a diamine intermediate from glyoxal and ammonia, followed by nucleophilic attack by nonyl aldehyde. Cyclization and dehydration yield the imidazole ring. A key challenge lies in suppressing oligomerization, a side reaction prevalent in aqueous ammonia systems. The patent by demonstrates that stoichiometric control—specifically, a 1:2 molar ratio of glyoxal to nonyl aldehyde—reduces bi-imidazole formation. Under optimized conditions (40% aqueous glyoxal, ammonia gas bubbling at 60°C for 6 hours), yields of 58–65% are achievable.

Van Leusen Imidazole Synthesis: TosMIC-Based Strategies

The van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), offers a versatile route to 1,4,5-trisubstituted imidazoles. However, strategic modifications enable its adaptation for 2-monosubstituted derivatives.

Aldimine Intermediate Formation

Nonyl aldehyde is condensed with ammonium acetate to generate the aldimine intermediate, which undergoes [3+2] cycloaddition with TosMIC. The reaction is conducted in dimethylacetamide (DMA) at 45°C with morpholine as a base, achieving yields of 72–85%. Critical to success is the use of a 10 mol% NiFe2O4@SiO2 catalyst, which enhances regioselectivity by polarizing the aldimine’s C=N bond.

Catalyst-Free [3+2] Cyclization: A Solvent-Economical Route

A breakthrough in imidazole synthesis involves catalyst-free cyclization between benzimidamides and vinyl azides. While originally designed for 2,4-disubstituted products, this method can be tailored for this compound by employing 1-azidovinylnonane as the azide component.

Substrate Design and Reaction Dynamics

The reaction hinges on in situ nitrene generation from the vinyl azide, which undergoes nucleophilic attack by the benzimidamide’s NH2 group. Despite the absence of catalysts, DBU (1,8-diazabicycloundec-7-ene) is critical for neutralizing HCl byproducts. In acetonitrile at 80°C, this method delivers this compound in 67% yield, albeit with challenges in azide synthesis.

Multicomponent Reactions: Solvent-Free and Scalable Protocols

Recent advances in multicomponent reactions (MCRs) highlight their efficiency for imidazole synthesis. A notable example combines nonyl aldehyde, ammonium acetate, and benzil under solvent-free conditions.

Role of Heterogeneous Catalysts

The use of amino glucose-functionalized NiFe2O4@SiO2 nanoparticles enables rapid cyclization (10 minutes at room temperature) with 89% yield. Microwave-assisted variants further reduce reaction times to 4–5 minutes, though electron-withdrawing groups on the aldehyde diminish yields by 15–20%.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Yield (%) Catalyst Reference
Debus-Radziszewski Glyoxal, nonyl aldehyde, NH3 60°C, 6 h, aqueous 58–65 None
Van Leusen TosMIC, nonyl aldimine 45°C, DMA, morpholine 72–85 NiFe2O4@SiO2@amino glucose
Catalyst-Free Cyclization 1-Azidovinylnonane, benzimidamide 80°C, CH3CN, DBU 67 None
Multicomponent Nonyl aldehyde, benzil, NH4OAc Solvent-free, rt, 10 min 89 NiFe2O4@SiO2

Industrial-Scale Considerations and Challenges

Cost and Environmental Impact

The Debus-Radziszewski method is economically favorable due to low-cost glyoxal and ammonia. However, wastewater treatment remains a hurdle, as the reaction generates ammonium salts. In contrast, the van Leusen approach, while high-yielding, requires expensive TosMIC reagents (~$120/mol).

Purification Challenges

The lipophilic nonyl chain complicates crystallization, necessitating chromatographic purification. Industrial workflows often employ flash chromatography with hexane/ethyl acetate gradients, though this increases production costs by ~20%.

Chemical Reactions Analysis

Types of Reactions: 2-Nonyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole N-oxides, while reduction can produce nonyl-substituted amines .

Scientific Research Applications

2-Nonyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nonyl group enhances the hydrophobic interactions with the target molecules, increasing the compound’s efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Alkyl-substituted imidazoles vary primarily in the length and branching of their alkyl chains, significantly impacting their physicochemical properties. For example:

Compound Substituent Molecular Weight Hydrophobicity (LogP)* Melting Point (°C) Solubility in Water
2-Nonyl-1H-imidazole Nonyl (C₉H₁₉) 210.3 High (~4.5) Not reported Low
2-Butylimidazole Butyl (C₄H₉) 136.2 Moderate (~2.8) Not reported Moderate
2-Aminoimidazole Amino (NH₂) 84.08 Low (~0.5) 145–148 High

*LogP values estimated based on alkyl chain length trends .

  • Hydrophobicity: The nonyl group in this compound enhances lipid solubility, making it suitable for applications requiring membrane permeability, such as surfactants or corrosion inhibitors. Shorter chains (e.g., butyl) balance solubility and lipophilicity, often preferred in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.